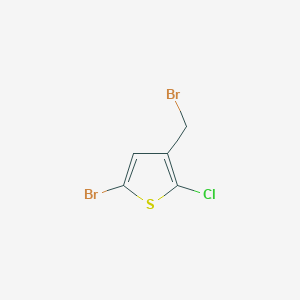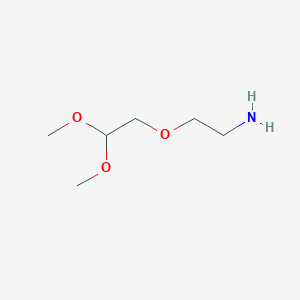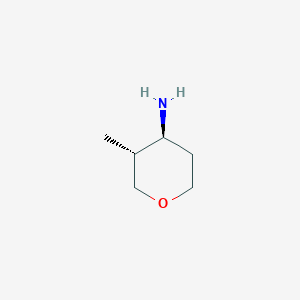![molecular formula C8H6FNO2 B1442009 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 560082-51-1](/img/structure/B1442009.png)
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one
Vue d'ensemble
Description
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one, commonly referred to as 8-Fluoro BOB, is a synthetic organic compound that has been used in various scientific research applications. It is a type of heterocyclic aromatic organic compound, with a unique structure that contains both nitrogen and oxygen atoms. 8-Fluoro BOB has a wide range of applications in scientific research, due to its unique structure and properties.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been evaluated for its potential in combating microbial infections. It has shown significant antibacterial activity and moderate antifungal activity . These properties make it a candidate for developing new antimicrobial agents, especially in a time when antibiotic resistance is a growing concern .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various proteins. For instance, docking studies with the crystal structure of oxidoreductase from Escherichia coli and Candida albicans have been performed. These studies are crucial for drug design and development, providing insights into the binding affinities and inhibitory potencies of potential pharmaceuticals .
Histone Deacetylase Inhibition
This compound has been used to create derivatives that target histone deacetylases (HDACs). HDAC inhibitors are promising therapeutic agents in cancer treatment as they can induce cell cycle arrest and apoptosis in cancer cells. The derivatives of 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one have shown good activity in inhibiting HDAC, which is pivotal in their anticancer activity .
Anticancer Activity
Apart from HDAC inhibition, the compound has been tested against various human cancer cell lines, including colon, prostate, and lung cancer. The cytotoxicity and anticancer assays have yielded promising results, indicating its potential as a base structure for developing new anticancer drugs .
Cell Cycle and Apoptosis Impact
The impact of this compound on the cell cycle and apoptosis has been studied, particularly in colon cancer cell lines. Such studies are essential for understanding how the compound induces cell death and could lead to the development of targeted cancer therapies .
Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole scaffold, to which this compound belongs, has demonstrated a broad spectrum of biological properties. It has been used as a platform for developing drugs with various pharmacological actions, such as bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-HIV, and CNS depressant activities .
Mécanisme D'action
Benzoxazines
are a class of heterocyclic organic compounds . They have been studied for their potential applications in various fields due to their unique properties. Here’s some general information about benzoxazines:
Target of Action
For example, some benzoxazines have been studied for their antiproliferative activity against certain cancer cell lines .
Mode of Action
The mode of action of benzoxazines can vary depending on their specific chemical structure and the biological target they interact with. Some benzoxazines have been shown to undergo a tandem reaction with other compounds, resulting in the formation of new compounds .
Biochemical Pathways
Benzoxazines in general can participate in various chemical reactions and may affect different biochemical pathways depending on their specific structure and the biological system they interact with .
Result of Action
Some benzoxazines have been studied for their potential antiproliferative effects against certain cancer cell lines .
Propriétés
IUPAC Name |
8-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPZILXGOFOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)
![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)




![6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441945.png)

